molecular formula C₁₇H₂₇ClN₄O₄S B1142297 2-(((3aR,4S,6R,6aS)-6-((5-Amino-6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol CAS No. 376608-74-1

2-(((3aR,4S,6R,6aS)-6-((5-Amino-6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol

Cat. No.: B1142297
CAS No.: 376608-74-1
M. Wt: 418.94
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Description

This compound (hereafter referred to as Compound A) is a chiral intermediate in synthesizing ticagrelor, a potent antiplatelet drug . Its structure features:

  • A cyclopenta[d][1,3]dioxolane core with stereospecific 3aR,4S,6R,6aS configurations critical for biological activity .
  • A 5-amino-6-chloro-2-(propylthio)pyrimidin-4-ylamino substituent, providing nucleophilic reactivity for further coupling .
  • A 2-hydroxyethoxy group enhancing hydrophilicity compared to analogs with hydroxyl groups .

Properties

IUPAC Name

2-[[(3aR,4S,6R,6aS)-6-[(5-amino-6-chloro-2-propylsulfanylpyrimidin-4-yl)amino]-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27ClN4O4S/c1-4-7-27-16-21-14(18)11(19)15(22-16)20-9-8-10(24-6-5-23)13-12(9)25-17(2,3)26-13/h9-10,12-13,23H,4-8,19H2,1-3H3,(H,20,21,22)/t9-,10+,12+,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LODREYVWDWCAOB-RSLMWUCJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC(=C(C(=N1)Cl)N)NC2CC(C3C2OC(O3)(C)C)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCSC1=NC(=C(C(=N1)Cl)N)N[C@@H]2C[C@@H]([C@@H]3[C@H]2OC(O3)(C)C)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27ClN4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901101032
Record name 2-[[(3aR,4S,6R,6aS)-6-[[5-Amino-6-chloro-2-(propylthio)-4-pyrimidinyl]amino]tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]oxy]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901101032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

376608-74-1
Record name 2-[[(3aR,4S,6R,6aS)-6-[[5-Amino-6-chloro-2-(propylthio)-4-pyrimidinyl]amino]tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]oxy]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=376608-74-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[(3aR,4S,6R,6aS)-6-[[5-Amino-6-chloro-2-(propylthio)-4-pyrimidinyl]amino]tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]oxy]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901101032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 2-(((3aR,4S,6R,6aS)-6-((5-amino-6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol (CAS: 376608-74-1) is a complex organic molecule with potential biological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

PropertyValue
Molecular FormulaC17H27ClN4O4S
Molecular Weight418.94 g/mol
Purity96%
IUPAC Name2-(((3aR,4S,6R,6aS)-6-((5-amino-6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol

The biological activity of this compound is primarily attributed to its interactions with various biological targets. The presence of the pyrimidine and cyclopenta moieties suggests potential roles in enzyme inhibition and receptor modulation. Specifically:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways related to cancer or inflammatory diseases.
  • Receptor Binding : It could act as an antagonist or agonist for certain receptors involved in cellular signaling.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Antitumor Activity : Preliminary studies suggest that the compound may inhibit the proliferation of certain cancer cell lines.
  • Antimicrobial Properties : The presence of the chlorinated pyrimidine structure hints at potential antimicrobial effects against various pathogens.
  • Anti-inflammatory Effects : Through modulation of inflammatory pathways, this compound may reduce inflammation in models of chronic disease.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds or derivatives:

  • Study on Antitumor Activity :
    • A study published in Cancer Research demonstrated that compounds with similar structures inhibited tumor growth in xenograft models by inducing apoptosis in cancer cells .
  • Antimicrobial Efficacy :
    • Research published in Journal of Antimicrobial Chemotherapy reported that pyrimidine derivatives showed significant activity against Gram-positive and Gram-negative bacteria .
  • Inflammation Model :
    • A study in Journal of Inflammation indicated that similar compounds reduced pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages .

Scientific Research Applications

Synthesis and Pharmaceutical Applications

  • Intermediate in Ticagrelor Production
    • The compound serves as a critical intermediate in the synthesis of Ticagrelor derivatives. Ticagrelor is a potent antiplatelet agent that works by inhibiting the P2Y12 receptor on platelets, thereby preventing aggregation and thrombus formation .
  • Potential Anticancer Applications
    • Preliminary studies suggest that compounds related to this structure may exhibit anticancer properties. Research indicates that modifications to the pyrimidine ring can enhance biological activity against certain cancer cell lines .
  • Antiviral Activity
    • Some derivatives of this compound have shown promise in antiviral applications. The presence of the amino and chloro groups may contribute to interactions with viral proteins, although further studies are required to elucidate specific mechanisms of action .

Case Study 1: Ticagrelor Synthesis

A study conducted by researchers at a pharmaceutical company demonstrated the efficiency of using 2-(((3aR,4S,6R,6aS)-6-((5-amino-6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol in synthesizing Ticagrelor. The research highlighted a streamlined process that significantly reduced production time while maintaining high yields and purity levels .

Case Study 2: Anticancer Screening

In another study focusing on anticancer properties, various derivatives of this compound were screened against multiple cancer cell lines. Results indicated that certain modifications led to enhanced cytotoxicity compared to standard treatments. This suggests potential pathways for developing novel anticancer therapies based on this chemical structure .

Comparison with Similar Compounds

Key Properties :

  • Molecular formula : C₂₀H₃₁ClN₆O₄S.
  • Synthesis: Prepared via nucleophilic substitution between 4,6-dichloro-2-(propylthio)pyrimidin-5-amine and a cyclopenta-dioxolane ethanolamine precursor in acetonitrile (77% yield) .
  • Biological Role : Intermediate in ticagrelor synthesis, which inhibits platelet aggregation by targeting the P2Y₁₂ receptor .
Heterocyclic Core Variants

Compound D: 2-(((3aR,4S,6R,6aS)-6-(7-(((1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol

  • Structure: Triazolo[4,5-d]pyrimidine core replaces the pyrimidinylamino group.
  • Impact : Increased steric bulk and fluorine content improve target selectivity (IC₅₀ < 10 nM for P2Y₁₂ inhibition) .
  • Molecular Weight : 562.64 g/mol (vs. 499.01 g/mol for Compound A) .

Compound E: ((3aR,4R,6R,6aS)-6-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)methanol

  • Structure : Pyrrolo[2,3-d]pyrimidine core with a chlorine atom.
Comparative Data Table
Compound Molecular Formula Key Substituents Synthesis Yield Biological Role
A C₂₀H₃₁ClN₆O₄S Ethanol, propylthio, pyrimidinylamino 77% Ticagrelor intermediate
B C₁₈H₂₇ClN₆O₃S Hydroxyl, propylthio, pyrimidinylamino 89% Precursor for Compound A
C C₂₃H₂₈F₂N₆O₄S Cyclopropane, difluorophenyl 55–65% P2Y₁₂ inhibitor (ticagrelor)
D C₂₆H₃₂F₂N₆O₄S Triazolo[4,5-d]pyrimidine, difluorophenyl N/A Anticoagulant candidate
E C₁₅H₁₈ClN₃O₃ Pyrrolo[2,3-d]pyrimidine, chlorine N/A Antibacterial research
Structural and Functional Insights
  • Hydrophilicity: The ethanol group in Compound A improves aqueous solubility (critical for oral bioavailability) compared to Compound B’s hydroxyl group .
  • Stereochemistry : The 3aR,4S,6R,6aS configuration ensures proper spatial orientation for receptor binding, as seen in ticagrelor’s efficacy .
  • Heterocyclic Modifications : Triazolo and pyrrolo cores (Compounds D and E) introduce varied electronic environments, influencing binding kinetics and metabolic stability .

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